![molecular formula C17H18N2O3S B2942082 2-[(2-甲氧基苯甲酰)氨基]-N-甲基-5,6-二氢-4H-环戊[b]噻吩-3-甲酰胺 CAS No. 893098-92-5](/img/structure/B2942082.png)

2-[(2-甲氧基苯甲酰)氨基]-N-甲基-5,6-二氢-4H-环戊[b]噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

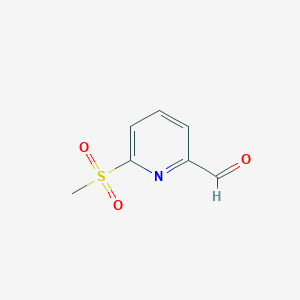

The compound “2-[(2-methoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a complex organic molecule that contains several functional groups, including an amide, a benzoyl group, and a thiophene ring . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.

科学研究应用

化学合成和药用化学应用

(硫代)脲和苯并噻唑 (BT) 衍生物(包括 2-(硫代)脲苯并噻唑 (TBT 和 UBT) 等化合物)的开发因其广泛的生物活性而备受关注。这些化合物在药用化学中具有重要意义,因为它们具有潜在的治疗应用,例如治疗类风湿关节炎、狼疮以及作为杀真菌剂和除草剂。先进的合成方法能够设计和合成具有不同取代基的这些化合物,证明了它们在药物发现和药物研究中的重要性 (Rosales-Hernández 等人,2022 年)。类似地,苯并唑及其衍生物(包括 2-胍基苯并唑)表现出一系列生物活性,强调了合成化学在探索新药效团中的价值 (Rosales-Hernández 等人,2022 年)。

环境和健康考虑

对羟基苯甲酸酯(通过其酯官能团与目标分子相关的化合物)在水生环境中的出现和归宿进行了广泛的综述。尽管作为防腐剂被广泛使用,但对羟基苯甲酸酯作为新兴污染物构成了潜在风险。它们在表层水、沉积物中的生物降解性和存在以及形成氯化副产物的可能性突出了合成有机化合物的环境影响。此类综述对于理解合成化合物的环境持久性和毒性至关重要,包括具有相似结构或官能团的合成化合物 (Haman 等人,2015 年)。

作用机制

Target of Action

The primary target of this compound is the STING protein . STING, or Stimulator of Interferon Genes, is an important immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .

Mode of Action

Upon being activated by its agonists, STING triggers the IRF and NF-κB pathways . The compound, as a STING agonist, is believed to interact with the CDN-binding domain of the STING protein, forming two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction .

Result of Action

The compound’s action results in the activation of the innate immune responses, which can lead to antitumor efficacy . The compound increases the phosphorylation of the downstream signaling molecules (TBK1 and IRF3) of STING .

Action Environment

The compound’s mode of action suggests that it may be influenced by the presence of cyclic dinucleotides (cdns) in the cell, which can stimulate the sting protein .

未来方向

属性

IUPAC Name |

2-[(2-methoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-18-16(21)14-11-7-5-9-13(11)23-17(14)19-15(20)10-6-3-4-8-12(10)22-2/h3-4,6,8H,5,7,9H2,1-2H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDUYRJDUWVFPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[[(6-Cyanopyridin-3-yl)sulfonylamino]methyl]phenyl]acetic acid](/img/structure/B2942000.png)

![(2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2942001.png)

![1-[2-Chloro-5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-methylpiperazine](/img/structure/B2942002.png)

![(3-bromobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2942005.png)

![3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2942010.png)

![2-[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2942014.png)

![N-(4-ethoxyphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2942015.png)

![5-[(3,5-dimethoxyphenyl)methylene]-2(5H)-furanone](/img/structure/B2942016.png)

![(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide](/img/structure/B2942020.png)